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Abstract
Glycyrrhizic acid (GZ), the primary active constituent of licorice root, has garnered significant

interest for its diverse pharmacological activities. However, its clinical application via oral

administration is complicated by its complex pharmacokinetic profile, characterized by low

bioavailability and substantial inter-individual variability. This technical guide provides a

comprehensive overview of the current understanding of the bioavailability and

pharmacokinetics of orally administered glycyrrhizic acid. Key aspects covered include its

absorption, metabolism to the active form glycyrrhetinic acid (GA) by intestinal microbiota,

distribution, and elimination, including the significant role of enterohepatic circulation. This

document synthesizes quantitative pharmacokinetic data from human and animal studies into

comparative tables, details common experimental methodologies used in its study, and

provides visual representations of the core metabolic and transport pathways to facilitate a

deeper understanding for researchers and professionals in drug development.

Introduction
Glycyrrhizic acid (GZ), a triterpenoid saponin, is the main sweet-tasting component of the

licorice root (Glycyrrhiza glabra). It is widely used in traditional medicine and as a natural

sweetener in food products. The pharmacological effects of GZ are broad, encompassing anti-

inflammatory, antiviral, and hepatoprotective properties. However, the therapeutic efficacy and

safety of oral GZ are intrinsically linked to its pharmacokinetic behavior. Following oral
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administration, GZ itself has very poor systemic bioavailability.[1][2] The majority of its

pharmacological activity is attributed to its aglycone metabolite, 18β-glycyrrhetinic acid (GA),

which is formed through hydrolysis by intestinal bacteria.[3][4] Understanding the intricate

processes governing the absorption, distribution, metabolism, and excretion (ADME) of GZ and

GA is therefore critical for its rational drug development and clinical use.

Absorption and Metabolism
The Critical Role of Intestinal Microbiota
Orally administered glycyrrhizic acid is poorly absorbed in its intact form due to its high

molecular weight and hydrophilicity.[1][5] The primary pathway for its systemic availability

involves the enzymatic hydrolysis of the two glucuronic acid moieties from GZ by β-D-

glucuronidases produced by intestinal bacteria, yielding the more lipophilic and readily

absorbable glycyrrhetinic acid (GA).[3][4] This biotransformation is a critical and rate-limiting

step in the overall absorption process. Studies in germ-free rats have shown that in the

absence of intestinal microflora, GA is not detected in the plasma after oral GZ administration.

[6]

The composition and metabolic activity of an individual's gut microbiota can significantly

influence the extent and rate of GA formation, contributing to the observed high inter-individual

variability in the pharmacokinetics of oral GZ.[5]

Absorption of Glycyrrhetinic Acid
Glycyrrhetinic acid, once formed in the intestine, is absorbed into the systemic circulation. The

absorption of GA is significantly greater than that of GZ.[7] While some intact GZ can be

absorbed, its contribution to the overall systemic exposure is minimal, with bioavailability

estimated to be around 1% in rats.[1] After oral administration of 100 mg of GZ to healthy

volunteers, GZ was not detected in plasma, whereas GA was present at concentrations below

200 ng/mL.[8] However, small amounts of intact GZ (1.1-2.5% of the dose) have been detected

in human urine, suggesting some degree of direct absorption.[8]

Distribution
Following absorption, glycyrrhetinic acid is distributed throughout the body. The apparent

volume of distribution at steady-state for intravenously administered GZ in humans has been
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reported to be in the range of 59-98 mL/kg.[8]

Metabolism and Excretion
Hepatic Metabolism
Once in the systemic circulation, glycyrrhetinic acid is transported to the liver where it

undergoes phase II metabolism, primarily through glucuronidation and sulfation.[3] These

conjugation reactions increase the water solubility of GA, facilitating its excretion.

Biliary Excretion and Enterohepatic Circulation
The conjugated metabolites of GA are efficiently transported into the bile.[3] This is a major

route of elimination for GZ and its metabolites. Following biliary excretion into the duodenum,

the GA-conjugates can be hydrolyzed back to GA by intestinal bacteria.[9] The liberated GA

can then be reabsorbed into the systemic circulation. This process, known as enterohepatic

circulation, significantly prolongs the elimination half-life of GA and contributes to its sustained

plasma concentrations.[9][10] Secondary peaks in the plasma concentration-time profile of GA

are often observed, which are characteristic of enterohepatic recycling.[9]

Renal Excretion
Renal excretion of unchanged GA and its glucuronide conjugates is a minor pathway,

accounting for less than 1% of the administered oral dose in humans.[11]

Pharmacokinetic Parameters
The pharmacokinetic parameters of glycyrrhizic acid and glycyrrhetinic acid have been

investigated in both humans and animal models. The following tables summarize key

quantitative data from selected studies.

Table 1: Pharmacokinetic Parameters of Glycyrrhizic
Acid (GZ) and Glycyrrhetinic Acid (GA) in Humans
Following Oral Administration
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Comp
ound
Admini
stered

Dose
Analyt
e

Cmax
(ng/mL
)

Tmax
(h)

AUC
(ng·h/
mL)

T½ (h)
Bioava
ilabilit
y (%)

Refere
nce

Glycyrr

hizin
75 mg GZ

24.8 ±

12.0
- - - - [12]

Glycyrr

hizin
75 mg GA

200.3 ±

60.3
- - - - [12]

Glycyrr

hizin
100 mg GZ

Not

Detecte

d

- - - - [8]

Glycyrr

hizin
100 mg GA < 200 - - - - [8]

Glycyrr

hetinic

Acid

1000

mg
GA - - -

11.5 ±

1.2
- [11]

Glycyrr

hetinic

Acid

1500

mg
GA - - -

38.7 ±

10.5
- [11]

Data are presented as mean ± SD where available. Cmax: Maximum plasma concentration;

Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma

concentration-time curve; T½: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Glycyrrhizic
Acid (GZ) and Glycyrrhetinic Acid (GA) in Rats Following
Oral Administration
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Comp
ound
Admini
stered

Dose
(mg/kg
)

Analyt
e

Cmax
(µg/mL
)

Tmax
(h)

AUC
(ng·h/
mL)

MRT
(h)

Bioava
ilabilit
y (%)

Refere
nce

Glycyrr

hizin
10 GA - -

11700 ±

1580

19.9 ±

1.3
- [6]

Glycyrr

hetinic

Acid

5.7 GA - -
10600 ±

1090

9.3 ±

0.6
- [6]

Glycyrr

hizin
50 GZ 1.3 - - - ~1 [1]

Licorice

Extract
- GA - 8 - - - [4]

Data are presented as mean ± SD where available. Cmax: Maximum plasma concentration;

Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma

concentration-time curve; MRT: Mean Residence Time.

Factors Influencing Bioavailability and
Pharmacokinetics
Drug-Drug Interactions
Glycyrrhizic acid and glycyrrhetinic acid have been shown to interact with various drug-

metabolizing enzymes and transporters, which can lead to clinically significant drug-drug

interactions.

Cytochrome P450 (CYP) Enzymes: GZ may induce CYP3A activity.[13]

P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs): 18β-GA is a

potent inhibitor of P-gp, and both GZ and GA are inhibitors of MRP1 and MRP2.[13][14] This

can affect the absorption and disposition of co-administered drugs that are substrates of

these transporters.
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Food Effects
The co-administration of food can influence the absorption of glycyrrhizic acid. For instance,

sweet foods like honey have been shown to delay the time to reach peak plasma concentration

of GA in mice.

Experimental Protocols
A variety of experimental techniques are employed to study the bioavailability and

pharmacokinetics of glycyrrhizic acid.

Quantification in Biological Matrices: High-Performance
Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentrations of GZ and GA in biological samples such

as plasma, urine, and bile.

Methodology:

Sample Preparation: Plasma samples are typically pre-treated to remove proteins and

interfering substances. A common method is protein precipitation with an organic solvent like

methanol, followed by centrifugation.[15] For more complex matrices like urine or bile, solid-

phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to isolate and

concentrate the analytes.[3]

Chromatographic Separation: The prepared sample is injected into an HPLC system

equipped with a reverse-phase C18 column.[4][16] A mobile phase consisting of a mixture of

an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium

acetate or phosphoric acid solution) is used to separate GZ, GA, and an internal standard.[4]

[16] Gradient elution is often used to achieve optimal separation.

Detection: A UV detector set at a specific wavelength (e.g., 251 nm or 254 nm) is commonly

used for detection and quantification.[4][17] More sensitive and specific detection can be

achieved using a mass spectrometer (LC-MS/MS), which allows for lower limits of

quantification.[12][18]
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Quantification: A calibration curve is constructed using standard solutions of known

concentrations of GZ and GA. The concentrations of the analytes in the biological samples

are then determined by comparing their peak areas to the calibration curve.

Intestinal Permeability Assessment: In Situ Single-Pass
Intestinal Perfusion (SPIP)
Objective: To determine the intestinal permeability of GZ and GA in a model that preserves the

physiological conditions of the intestine.

Methodology:

Animal Preparation: A rat is anesthetized, and a segment of the small intestine (e.g.,

jejunum) is surgically isolated while maintaining its blood supply.[19][20]

Perfusion: A perfusion solution containing the test compound (GZ or GA) at a known

concentration is pumped through the isolated intestinal segment at a constant flow rate.[19]

Sample Collection: The perfusate is collected from the outlet of the intestinal segment at

specific time intervals.[19]

Analysis: The concentration of the test compound in the collected perfusate is measured

using a suitable analytical method like HPLC.

Calculation of Permeability: The effective permeability coefficient (Peff) is calculated based

on the disappearance of the compound from the perfusate as it passes through the intestinal

segment.[20] Corrections for water flux are made using a non-absorbable marker or

gravimetric methods.

In Vitro Intestinal Absorption Model: Caco-2 Cell
Permeability Assay
Objective: To evaluate the intestinal permeability and identify the potential for active transport of

GZ and GA using a human colon adenocarcinoma cell line that differentiates into a monolayer

with characteristics similar to intestinal enterocytes.

Methodology:
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Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates

and cultured for approximately 21 days to allow them to differentiate and form a polarized

monolayer with tight junctions.[21][22] The integrity of the cell monolayer is verified by

measuring the transepithelial electrical resistance (TEER).[22]

Permeability Assay: The permeability of the test compound is assessed in two directions:

apical-to-basolateral (A-B), representing absorption, and basolateral-to-apical (B-A),

representing efflux.[23] A solution of the test compound is added to the donor compartment

(apical for A-B, basolateral for B-A), and samples are taken from the receiver compartment

at specific time points.

Inhibitor Studies: To investigate the involvement of specific efflux transporters like P-gp, the

assay can be performed in the presence of known inhibitors (e.g., verapamil for P-gp).

Analysis: The concentration of the test compound in the samples from the receiver

compartment is quantified by HPLC or LC-MS/MS.

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is

calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then

determined. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Visualizing Key Pathways and Processes
Metabolic Pathway and Enterohepatic Circulation of
Glycyrrhizic Acid
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Caption: Metabolism and enterohepatic circulation of oral glycyrrhizic acid.
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Interaction of Glycyrrhetinic Acid with Drug
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Caption: Inhibition of P-gp and MRP2 efflux transporters by glycyrrhetinic acid.

Experimental Workflow for Pharmacokinetic Study
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Caption: A typical experimental workflow for a pharmacokinetic study of oral GZ.
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Conclusion
The oral bioavailability and pharmacokinetics of glycyrrhizic acid are complex and governed by

a series of interconnected physiological and metabolic processes. The conversion of GZ to its

active metabolite, GA, by the intestinal microbiota is the most critical step for its systemic

absorption. The subsequent enterohepatic circulation of GA significantly influences its

disposition and prolonged half-life. A thorough understanding of these mechanisms, supported

by robust experimental data, is paramount for the development of GZ-based therapeutics with

optimized efficacy and safety profiles. The potential for drug-drug interactions mediated by the

inhibition of key drug transporters and metabolizing enzymes by GZ and GA necessitates

careful consideration in clinical settings. Future research should continue to explore the factors

contributing to the inter-individual variability in GZ pharmacokinetics, with a particular focus on

the role of the gut microbiome, to enable a more personalized approach to its therapeutic use.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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